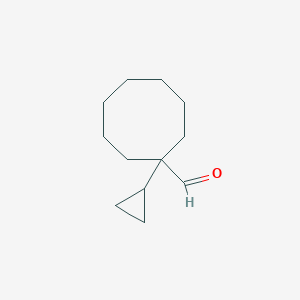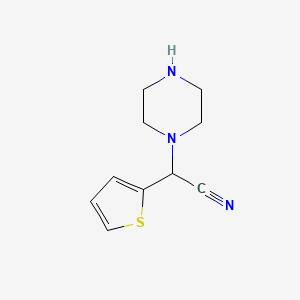
1-Cyclopropylcyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclopropyl group attached to a cyclooctane ring, with an aldehyde functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylcyclooctane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of cyclooctene followed by formylation. The cyclopropanation can be achieved using a reagent such as diazomethane in the presence of a catalyst like rhodium acetate. The formylation step typically involves the use of a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylcyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The cyclopropyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 1-Cyclopropylcyclooctane-1-carboxylic acid.
Reduction: 1-Cyclopropylcyclooctane-1-methanol.
Substitution: Various substituted cyclooctane derivatives depending on the substituent introduced.
Scientific Research Applications
1-Cyclopropylcyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclooctane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-Cyclopropylcyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives such as:
Cyclooctanone: Lacks the cyclopropyl group and has a ketone functional group instead of an aldehyde.
Cyclopropylcyclohexane: Smaller ring size and different chemical properties.
Cyclooctane-1-carbaldehyde: Similar structure but without the cyclopropyl group.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclopropylcyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(11-6-7-11)8-4-2-1-3-5-9-12/h10-11H,1-9H2 |
InChI Key |
OJTLFTCGPUKOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13249773.png)



![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
amine](/img/structure/B13249813.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)

![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
